molecular formula C23H15NO3S2 B4331858 N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide

N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide

Cat. No. B4331858
M. Wt: 417.5 g/mol
InChI Key: VZRDKXVYGVURNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide, also known as OTX008, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in regulating gene expression.

Mechanism of Action

N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide exerts its effects by inhibiting the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcription factors to activate gene expression. By inhibiting BET proteins, N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide reduces the expression of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of inflammatory diseases. In addition, N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the BET family of proteins, reducing the risk of off-target effects. However, N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life, requiring frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the investigation of the combination of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the effects of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide on the tumor microenvironment and immune system should be further explored. Finally, the clinical efficacy and safety of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide should be evaluated in human trials.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has been extensively studied in preclinical models of cancer and inflammatory diseases. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

N-(9-oxothioxanthen-2-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO3S2/c25-23-19-7-3-4-8-21(19)28-22-12-10-17(14-20(22)23)24-29(26,27)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRDKXVYGVURNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.